

# 3-Methylazetidine-1-sulfonamide chemical properties

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## Compound of Interest

Compound Name: 3-Methylazetidine-1-sulfonamide

Cat. No.: B2456422

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An In-depth Technical Guide to the Chemical Properties of **3-Methylazetidine-1-sulfonamide**

## Introduction

**3-Methylazetidine-1-sulfonamide** is a functionalized, four-membered heterocyclic compound that holds significant promise as a versatile building block in modern medicinal chemistry. The azetidine ring, a saturated heterocycle containing a nitrogen atom, is a "privileged" scaffold in drug discovery due to its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to lead compounds.[\[1\]](#)[\[2\]](#) [\[3\]](#) The incorporation of a methyl group at the 3-position introduces a chiral center and a specific steric profile, while the N-sulfonamide moiety acts as a key functional handle, influencing the electronic properties of the ring and providing a site for further chemical modification.

This technical guide provides a comprehensive overview of the core chemical properties of **3-Methylazetidine-1-sulfonamide**, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, plausible synthetic routes with detailed experimental rationale, expected spectral signatures for structural verification, key reactivity patterns, and essential safety protocols.

## Physicochemical and Structural Properties

The fundamental properties of **3-Methylazetidine-1-sulfonamide** are summarized below. These data are critical for its handling, storage, and application in synthetic chemistry

workflows.

Property	Value	Source(s)
CAS Number	1418112-83-0	<a href="#">[4]</a>
Molecular Formula	C <sub>4</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> S	<a href="#">[4]</a>
Molecular Weight	150.20 g/mol	<a href="#">[4]</a>
Physical Form	Solid or liquid	
Purity (Typical)	≥97%	<a href="#">[5]</a>
IUPAC Name	3-methylazetidine-1-sulfonamide	<a href="#">[4]</a>
InChI Key	AVSGFRVSZZIUNB-UHFFFAOYSA-N	<a href="#">[4]</a>
Canonical SMILES	CC1CN(C1)S(=O)(=O)N	<a href="#">[4]</a>
Topological Polar Surface Area	71.8 Å <sup>2</sup>	<a href="#">[4]</a>
Hydrogen Bond Donors	1	<a href="#">[4]</a>
Hydrogen Bond Acceptors	3	<a href="#">[4]</a>
Storage Conditions	Sealed in a dry environment at room temperature.	

## Structural Diagram

The chemical structure of **3-Methylazetidine-1-sulfonamide**, highlighting the strained four-membered ring and the key functional groups.

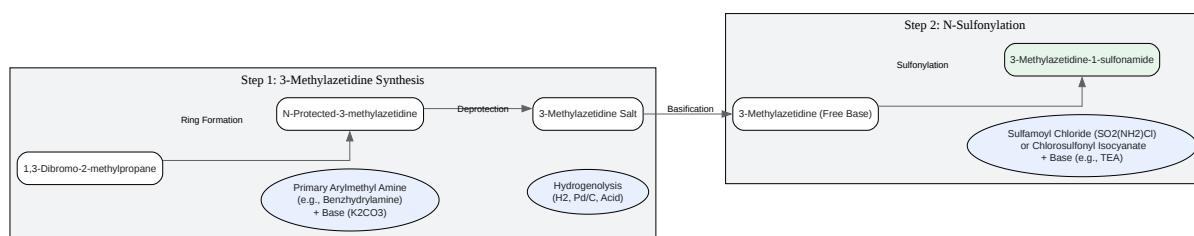
Caption: Structure of **3-Methylazetidine-1-sulfonamide**.

## Synthesis and Manufacturing

While a specific, peer-reviewed synthesis for **3-Methylazetidine-1-sulfonamide** is not prominently documented, a logical and robust synthetic strategy can be designed based on established methodologies for constructing N-sulfonylated azetidines.[\[6\]](#)[\[7\]](#)[\[8\]](#) The most direct

approach involves a two-step sequence: the synthesis of the 3-methylazetidine precursor, followed by its reaction with a suitable sulfonamide source.

## Proposed Synthetic Workflow



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Caption: Proposed two-stage synthesis workflow.

## Experimental Protocol: A Representative Synthesis

Part 1: Synthesis of 3-Methylazetidine Hydrochloride (Adapted from established azetidine syntheses[9][10])

- Ring Formation: To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as butanol, add potassium carbonate (2.0 eq) and a catalytic amount of water. Heat the mixture to reflux.
- Add 1-bromo-3-chloro-2-methylpropane (1.1 eq) dropwise over 1 hour. Maintain reflux for 12–18 hours, monitoring the reaction by TLC or GC-MS.

- Causality: Benzhydrylamine serves as a bulky protecting group for the nitrogen, preventing over-alkylation and facilitating the initial cyclization. The base is crucial for scavenging the HBr and HCl generated during the double SN2 reaction. Water can promote the reaction by aiding the dissolution of the inorganic base.[9]
- Work-up and Isolation: After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield crude N-benzhydryl-3-methylazetidine.
- Deprotection: Dissolve the crude intermediate in methanol and add hydrochloric acid (1.1 eq). Add a catalytic amount of 10% Palladium on carbon (Pd/C).
- Pressurize the reaction vessel with hydrogen gas (50-60 psi) and stir at 40-50°C until hydrogen uptake ceases.
- Causality: Hydrogenolysis is a standard and clean method for cleaving benzyl-type protecting groups. The acidic conditions ensure the product is protonated and stable as its hydrochloride salt, which is typically a crystalline solid that is easier to isolate and purify than the volatile free base.
- Final Isolation: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 3-methylazetidine hydrochloride as a solid.

## Part 2: Synthesis of **3-Methylazetidine-1-sulfonamide**

- Free Base Liberation: Suspend 3-methylazetidine hydrochloride (1.0 eq) in dichloromethane (DCM) and cool to 0°C. Add triethylamine (TEA, 2.2 eq) dropwise and stir for 30 minutes.
  - Causality: The sulfonylation reaction requires the nucleophilic free amine. TEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt and the HCl generated in the subsequent step.
- Sulfonylation: In a separate flask, prepare a solution of sulfamoyl chloride (1.1 eq) in DCM. Add this solution dropwise to the cold 3-methylazetidine free base solution.
  - Causality: Sulfamoyl chloride is a direct and reactive agent for introducing the  $-\text{SO}_2\text{NH}_2$  group. The reaction is exothermic, so maintaining a low temperature is critical to prevent side reactions and degradation.

- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
- Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure **3-Methylazetidine-1-sulfonamide**.

## Spectroscopic Characterization

Structural confirmation of **3-Methylazetidine-1-sulfonamide** relies on a combination of spectroscopic techniques. The expected data are summarized below.

Technique	Expected Observations
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- <math>-\text{CH}_3</math> group: A doublet around 1.1-1.3 ppm.</li><li>- <math>\text{CH}_-</math> group (C3): A multiplet (septet or similar) around 2.5-2.8 ppm.</li><li>- <math>-\text{CH}_2-</math> groups (C2, C4): Two distinct multiplets in the range of 3.5-4.0 ppm, likely showing complex splitting due to coupling with each other and the C3 proton.</li><li>- <math>\text{NH}_2</math> group: A broad singlet around 4.5-5.5 ppm, whose chemical shift is dependent on concentration and solvent.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- <math>-\text{CH}_3</math> carbon: A signal around 15-20 ppm.</li><li>- <math>\text{CH}_-</math> carbon (C3): A signal around 30-35 ppm.</li><li>- <math>\text{CH}_2-</math> carbons (C2, C4): Signals in the region of 50-55 ppm. Due to the symmetry of the sulfonamide group, the two methylene carbons (C2 and C4) may appear as a single signal.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- N-H stretch: Two bands characteristic of a primary sulfonamide (asymmetric and symmetric stretching) around 3350 and 3250 <math>\text{cm}^{-1}</math>.<sup>[11][12]</sup></li><li>- C-H stretch: Aliphatic C-H stretching just below 3000 <math>\text{cm}^{-1}</math>.</li><li>- S=O stretch: Two strong absorption bands for the sulfonyl group (asymmetric and symmetric stretching) in the regions of 1350-1315 <math>\text{cm}^{-1}</math> and 1160-1120 <math>\text{cm}^{-1}</math>.</li><li>- S-N stretch: A band around 900-950 <math>\text{cm}^{-1}</math>.</li></ul>
Mass Spectrometry (EI)	<ul style="list-style-type: none"><li>- Molecular Ion (<math>\text{M}^+</math>): A peak at <math>\text{m/z} = 150</math>.</li><li>- Key Fragments: Loss of the sulfonamide group (<math>-\text{SO}_2\text{NH}_2</math>) resulting in a fragment at <math>\text{m/z} = 70</math> (<math>\text{C}_4\text{H}_8\text{N}^+</math>). Loss of a methyl group (<math>-\text{CH}_3</math>) from the parent ion leading to a fragment at <math>\text{m/z} = 135</math>. Cleavage of the azetidine ring would also produce characteristic fragments.</li></ul>

# Chemical Reactivity and Applications

The reactivity of **3-Methylazetidine-1-sulfonamide** is dominated by the interplay between the strained four-membered ring and the electron-withdrawing N-sulfonyl group.

## Ring Strain-Driven Reactions

The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions or with Lewis acid activation.<sup>[3]</sup> This provides a powerful synthetic route to functionalized 1,3-aminopropanol derivatives.

Caption: Nucleophilic ring-opening of the azetidine core.

- Expert Insight: The regioselectivity of the ring-opening is an important consideration. Nucleophilic attack will preferentially occur at the less sterically hindered methylene carbons (C2/C4). The electron-withdrawing sulfonamide group enhances the electrophilicity of these carbons, facilitating the reaction.

## Sulfonamide Group Reactivity

The sulfonamide moiety is generally stable but offers opportunities for modification. The acidic N-H protons can be deprotonated with a strong base to generate an anion, which can then be alkylated or used in other coupling reactions. Furthermore, the entire N-sulfonyl group can be cleaved under specific reductive conditions (e.g., using Red-Al or dissolving metal reduction), revealing the secondary amine of the parent 3-methylazetidine.<sup>[13]</sup> This makes the sulfonamide a potential "traceless" activating group.

## Applications in Drug Discovery

As a building block, **3-Methylazetidine-1-sulfonamide** is valuable for:

- Scaffold Hopping: Replacing larger, more lipophilic rings (like piperidine or pyrrolidine) to improve aqueous solubility and reduce molecular weight.
- Vectorial Exit: The defined geometry of the azetidine ring allows chemists to project substituents into specific regions of a protein's binding pocket.

- Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other hydrogen bond donors like amides or carboxylic acids.

## Safety and Handling

**3-Methylazetidine-1-sulfonamide** is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.
  - H312: Harmful in contact with skin.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H332: Harmful if inhaled.
  - H335: May cause respiratory irritation.
- Precautionary Measures:[14][15]
  - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
  - Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.
  - Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
  - Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

## Conclusion

**3-Methylazetidine-1-sulfonamide** emerges as a highly functionalized and synthetically attractive building block. Its chemical properties are defined by the inherent ring strain of the azetidine core, which allows for controlled ring-opening reactions, and the versatile N-sulfonamide group, which modulates reactivity and serves as a handle for further derivatization. A clear understanding of its synthesis, spectroscopic identity, and reactivity profile, coupled with stringent adherence to safety protocols, will enable researchers to effectively leverage this compound in the design and discovery of novel therapeutic agents.

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